Methyl (2R,3R)-3-acetyloxirane-2-carboxylate
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Overview
Description
TLN-232, also known as CAP-232, is a synthetic cyclic heptapeptide composed of seven amino acids. This compound has shown potential antineoplastic activity, making it a promising candidate for cancer treatment. TLN-232 targets pyruvate kinase M2, an enzyme predominantly found in tumor cells, and disrupts tumor cell anaerobic glycolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
TLN-232 is synthesized through solid-phase peptide synthesis, a method commonly used for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cyclized to form the heptapeptide structure. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole, along with protecting groups like fluorenylmethyloxycarbonyl .
Industrial Production Methods
Industrial production of TLN-232 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and characterized by mass spectrometry and nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
Types of Reactions
TLN-232 undergoes various chemical reactions, including:
Oxidation: The disulfide bridge in TLN-232 can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to free thiol groups.
Substitution: The amino acid residues can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol groups.
Substitution: Alkylated or acylated peptide derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in inhibiting tumor cell proliferation and inducing apoptosis.
Medicine: Undergoing clinical trials for the treatment of metastatic melanoma and renal cell carcinoma.
Mechanism of Action
TLN-232 exerts its effects by targeting pyruvate kinase M2, an enzyme involved in glycolysis. By inhibiting this enzyme, TLN-232 disrupts the energy production in tumor cells, leading to cell death. The compound also induces apoptosis through the activation of caspases and the mitochondrial pathway .
Comparison with Similar Compounds
Similar Compounds
TT-232: Another synthetic cyclic peptide with similar antineoplastic activity.
Mitapivat: A small molecule that targets pyruvate kinase M2 but with a different mechanism of action
Uniqueness of TLN-232
TLN-232 is unique due to its cyclic heptapeptide structure, which provides stability and specificity in targeting pyruvate kinase M2. Its ability to induce apoptosis through multiple pathways makes it a promising candidate for cancer therapy .
Properties
CAS No. |
153763-78-1 |
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Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
methyl (2R,3R)-3-acetyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H8O4/c1-3(7)4-5(10-4)6(8)9-2/h4-5H,1-2H3/t4-,5+/m0/s1 |
InChI Key |
GIQPTLIRJQRTCZ-CRCLSJGQSA-N |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](O1)C(=O)OC |
SMILES |
CC(=O)C1C(O1)C(=O)OC |
Canonical SMILES |
CC(=O)C1C(O1)C(=O)OC |
Synonyms |
Oxiranecarboxylic acid, 3-acetyl-, methyl ester, trans- (9CI) |
Origin of Product |
United States |
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